Cas no 2098083-53-3 (3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole)

3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an azetidinylmethyl group and a thiophene moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The azetidine ring enhances conformational rigidity, while the thiophene group contributes to π-electron richness, potentially improving binding affinity in biological targets. Its balanced lipophilicity and polarity render it suitable for further derivatization or as a scaffold in the design of bioactive molecules. The compound's synthetic versatility and structural features make it of interest for applications in kinase inhibitors, CNS-targeted therapeutics, and other pharmacologically relevant areas.
3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole structure
2098083-53-3 structure
Product name:3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
CAS No:2098083-53-3
MF:C10H11N3OS
Molecular Weight:221.278840303421
CID:4774929

3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole 化学的及び物理的性質

名前と識別子

    • 3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
    • 3-(azetidin-3-ylmethyl)-5-thiophen-3-yl-1,2,4-oxadiazole
    • 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
    • インチ: 1S/C10H11N3OS/c1-2-15-6-8(1)10-12-9(13-14-10)3-7-4-11-5-7/h1-2,6-7,11H,3-5H2
    • InChIKey: QYUVGPNVPNTNIY-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1=NC(CC2CNC2)=NO1

計算された属性

  • 精确分子量: 221.06228316 g/mol
  • 同位素质量: 221.06228316 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 225
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • 分子量: 221.28
  • トポロジー分子極性表面積: 79.2

3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1907-2219-10g
3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
2098083-53-3 95%+
10g
$1684.0 2023-09-07
TRC
A218101-100mg
3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
2098083-53-3
100mg
$ 95.00 2022-06-08
Life Chemicals
F1907-2219-0.25g
3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
2098083-53-3 95%+
0.25g
$361.0 2023-09-07
TRC
A218101-500mg
3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
2098083-53-3
500mg
$ 365.00 2022-06-08
TRC
A218101-1g
3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
2098083-53-3
1g
$ 570.00 2022-06-08
Life Chemicals
F1907-2219-0.5g
3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
2098083-53-3 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-2219-1g
3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
2098083-53-3 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-2219-2.5g
3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
2098083-53-3 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-2219-5g
3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
2098083-53-3 95%+
5g
$1203.0 2023-09-07

3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole 関連文献

3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazoleに関する追加情報

Introduction to 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole (CAS No. 2098083-53-3)

3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole (CAS No. 2098083-53-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiophene ring and an azetidine moiety, making it a promising candidate for various therapeutic applications.

The chemical structure of 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole consists of a 1,2,4-oxadiazole core linked to a thiophene ring and an azetidine group. The oxadiazole ring is known for its biological activity and stability, while the thiophene ring contributes to the compound's lipophilicity and electronic properties. The azetidine moiety adds flexibility and can influence the compound's binding affinity to various biological targets.

Recent studies have highlighted the potential of 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole in the treatment of neurodegenerative diseases. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it has been found to inhibit the activation of microglia and reduce oxidative stress, which are critical factors in the progression of conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its neuroprotective properties, 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole has also shown promise in cancer research. A study published in the European Journal of Medicinal Chemistry demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of cell cycle progression and induction of apoptosis through the modulation of specific signaling pathways.

The pharmacokinetic properties of 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole have been extensively studied to evaluate its potential as a therapeutic agent. Preclinical data indicate that this compound has favorable oral bioavailability and a long half-life, which are desirable attributes for drug development. Furthermore, it has been shown to exhibit low toxicity in animal models, suggesting a favorable safety profile.

The synthesis of 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole involves a multi-step process that combines modern synthetic techniques with classical organic chemistry methods. Key steps include the formation of the oxadiazole ring through cyclization reactions and the introduction of the thiophene and azetidine moieties via selective functional group transformations. The synthetic route is highly efficient and scalable, making it suitable for large-scale production.

In conclusion, 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole (CAS No. 2098083-53-3) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to provide deeper insights into its mechanisms of action and clinical applications.

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